molecular formula C10H4F12MoO6 B12336723 dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum

dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum

Cat. No.: B12336723
M. Wt: 544.07 g/mol
InChI Key: STKXBTWUMPAOFM-LJDKTGGESA-N
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Description

Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum is a complex organometallic compound featuring molybdenum as the central metal atom. This compound is characterized by its unique structure, which includes two oxo groups and two trifluoromethyl-substituted enolate ligands. The presence of fluorine atoms imparts significant chemical stability and unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum typically involves the reaction of molybdenum hexacarbonyl with the appropriate trifluoromethyl-substituted enolate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to facilitate the substitution of carbonyl ligands with the enolate ligands, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the molybdenum center is further oxidized.

    Reduction: Reduction reactions can reduce the molybdenum center to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the enolate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state molybdenum compounds, while reduction may produce lower oxidation state species. Substitution reactions result in the formation of new molybdenum complexes with different ligands.

Scientific Research Applications

Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum involves its interaction with molecular targets through its oxo and enolate ligands. The molybdenum center can undergo redox cycling, facilitating electron transfer reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]palladium: Similar structure but with palladium as the central metal atom.

    Copper (II) hexafluoroacetylacetonate hydrate: Contains copper and similar trifluoromethyl-substituted ligands.

Uniqueness

Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum is unique due to the presence of molybdenum, which imparts distinct redox properties and catalytic activities. The trifluoromethyl groups further enhance its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H4F12MoO6

Molecular Weight

544.07 g/mol

IUPAC Name

dioxomolybdenum;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H2F6O2.Mo.2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;;/b2*2-1-;;;

InChI Key

STKXBTWUMPAOFM-LJDKTGGESA-N

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O=[Mo]=O

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O=[Mo]=O

Origin of Product

United States

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